molecular formula C11H25N3O B12119685 1-(Diethylamino)-3-(piperazin-1-yl)propan-2-ol CAS No. 4232-58-0

1-(Diethylamino)-3-(piperazin-1-yl)propan-2-ol

Cat. No.: B12119685
CAS No.: 4232-58-0
M. Wt: 215.34 g/mol
InChI Key: RJDSNFBIBYAVTO-UHFFFAOYSA-N
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Description

1-Piperazineethanol,a-[(diethylamino)methyl]- is a chemical compound with the molecular formula C10H23N3O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Piperazineethanol,a-[(diethylamino)methyl]- can be synthesized through several synthetic routes. One common method involves the reaction of piperazine with diethylamine and formaldehyde. The reaction typically occurs under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of 1-Piperazineethanol,a-[(diethylamino)methyl]- often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol,a-[(diethylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Piperazineethanol,a-[(diethylamino)methyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol,a-[(diethylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Piperazineethanol,a-[(diethylamino)methyl]- can be compared with other similar compounds, such as:

    1-Piperazineethanol: A simpler derivative of piperazine with a hydroxyl group.

    Diethylaminoethanol: A compound with similar functional groups but different structural arrangement.

    Piperazine derivatives: Various other derivatives of piperazine with different substituents.

The uniqueness of 1-Piperazineethanol,a-[(diethylamino)methyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

4232-58-0

Molecular Formula

C11H25N3O

Molecular Weight

215.34 g/mol

IUPAC Name

1-(diethylamino)-3-piperazin-1-ylpropan-2-ol

InChI

InChI=1S/C11H25N3O/c1-3-13(4-2)9-11(15)10-14-7-5-12-6-8-14/h11-12,15H,3-10H2,1-2H3

InChI Key

RJDSNFBIBYAVTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN1CCNCC1)O

Origin of Product

United States

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